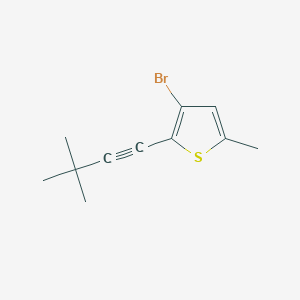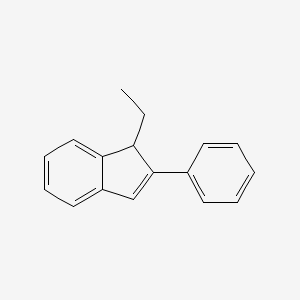
1-Ethyl-2-phenyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-phenyl-1H-indene is an organic compound with the molecular formula C17H16 It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This compound is characterized by the presence of an ethyl group at the first position and a phenyl group at the second position of the indene structure
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenyl-1H-indene can be synthesized through various methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, yielding indene derivatives with high regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to achieve high yields and purity. The use of air-stable alkynophilic metal salts, such as PtCl2, PtCl4, and [RuCl2(CO)3]2, is common in industrial settings to facilitate the cycloisomerization of 1-alkyl-2-ethynylbenzenes .
化学反応の分析
Types of Reactions: 1-Ethyl-2-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated indenes, substituted indenes with various functional groups.
科学的研究の応用
1-Ethyl-2-phenyl-1H-indene has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-Ethyl-2-phenyl-1H-indene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound. For example, in catalytic reactions, the compound may interact with metal catalysts to facilitate the formation of desired products .
類似化合物との比較
1-Ethyl-2-phenyl-1H-indene can be compared with other similar compounds, such as:
2-Phenyl-1H-indene: Lacks the ethyl group at the first position, leading to different chemical properties and reactivity.
1-Methyl-2-phenyl-1H-indene: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2-Phenyl-1,3-indandione: Contains a dione functional group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
CAS番号 |
89619-36-3 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
1-ethyl-2-phenyl-1H-indene |
InChI |
InChI=1S/C17H16/c1-2-15-16-11-7-6-10-14(16)12-17(15)13-8-4-3-5-9-13/h3-12,15H,2H2,1H3 |
InChIキー |
QKIWPJMSWHYENE-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





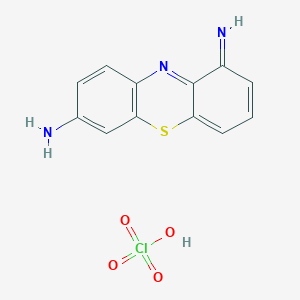
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)

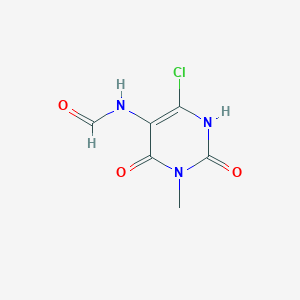
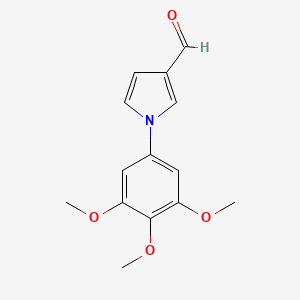
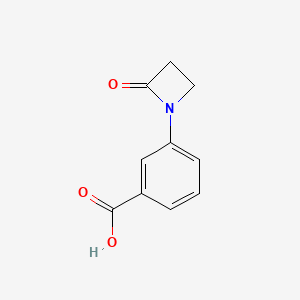
![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
